molecular formula C8H12O2 B076459 Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- CAS No. 15121-01-4

Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-

Cat. No. B076459
CAS RN: 15121-01-4
M. Wt: 140.18 g/mol
InChI Key: IYVLEWWTLSXNMH-UHFFFAOYSA-N
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Description

Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- is a chemical compound . It is also known by its CAS number 15121-01-4 .


Synthesis Analysis

The synthesis of similar compounds, such as 7-Oxabicyclo[4.1.0]heptane, has been reported in the literature . The most common method remains the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .


Molecular Structure Analysis

The molecular structure of similar compounds like 7-Oxabicyclo[4.1.0]heptane has been studied . The molecular formula of Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- is C8H12O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 7-Oxabicyclo[4.1.0]heptane have been studied . The boiling point, density, and other properties can be found in these references .

Scientific Research Applications

  • Production and Use in Manufacture of Cured Resins : A related compound, 4-Methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid, was produced in the United States until 1965 for use in manufacturing cured resins (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 1999).

  • Enzymatic Preparation for Synthesis of Biologically Active Compounds : Enzymatic resolution of endo-7-oxabicyclo[2.2.1]hept-2-yl butyrates using lipase from Candida cylindracea led to the production of optically pure bicyclic alcohols and esters, important for synthesizing biologically active compounds (Saf et al., 1988).

  • Antimicrobial and Antioxidant Properties : Novel 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives synthesized using boron trifluoride diethyl etherate catalyzed Diels-Alder reaction have been screened for their antibacterial and antioxidant activities (Dhanapal et al., 2013).

  • Synthesis of Protected Amino-hydroxy-cyclopentane-carbaldehyde Derivatives : Cycloaddition of azido formates to the double bond of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives generated triazolines that were used to synthesize protected amino-hydroxy-cyclopentane-carbaldehyde derivatives with high stereoselectivity (Reymond & Vogel, 1990).

  • Catalyzed Ring Openings to Create Derivatives : Oxidative ring opening of 3-oxabicyclo[4.1.0]hept-4-enes, formed by intramolecular Pt(II)-catalyzed cyclopropanation, created oxepane derivatives (Nevado et al., 2004).

  • Thermochemistry in Atmospheric Photochemical Oxidation : Study of thermochemical properties of cyclohexene isomers with an epoxide ring, including 7-oxabicycloheptenes, which are formed in atmospheric photochemical oxidation of aromatics (Bozzelli et al., 2006).

  • Synthesis of Cytotoxic Epoxide Derivatives : Synthesis of dimethyl exo-5,6-oxido-7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate and its analogues demonstrated significant cytotoxicity in the 9KB tissue culture assay (Anderson & Dewey, 1977).

properties

IUPAC Name

1-(7-oxabicyclo[4.1.0]heptan-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(9)8-5-3-2-4-7(8)10-8/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVLEWWTLSXNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CCCCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336784
Record name Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-

CAS RN

15121-01-4
Record name Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ZJ Shi, RY Zhang, J Sun, XA Xie, HM Liu - Industrial Crops and Products, 2019 - Elsevier
Few investigations have been made to apply thermal analysis methods on solid residue analysis to understand biomass liquefaction mechanistic information. To investigate the …
Number of citations: 8 www.sciencedirect.com
T KARADOĞAN, A ŞANLI, B TOSUN… - Biyoloji Bilimleri …, 2015 - bibad.gen.tr
Göller Yöresinde Yayılış Gösteren Glaucosciadium cordifolium (Boiss.) Burtt & Davis Bitkisinin Uçucu Yağ Oranı ve B Page 1 Göller Yöresinde Yayılış Gösteren Glaucosciadium …
Number of citations: 3 bibad.gen.tr

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